molecular formula C8H19O4PS3 B150065 Disulfoton sulfone CAS No. 2497-06-5

Disulfoton sulfone

Cat. No. B150065
CAS RN: 2497-06-5
M. Wt: 306.4 g/mol
InChI Key: BKVJOVPVLOJPKJ-UHFFFAOYSA-N
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Description

Disulfoton sulfone is a compound with the molecular formula C8H19O4PS3 . It is a metabolite of the pesticide disulfoton, which is commonly used for different agricultural commodities .


Molecular Structure Analysis

The molecular structure of Disulfoton sulfone can be represented by the formula C8H19O4PS3 . The IUPAC name for this compound is diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane . The molecular weight of Disulfoton sulfone is 306.4 g/mol .


Physical And Chemical Properties Analysis

Disulfoton sulfone is a compound with the molecular formula C8H19O4PS3 . The molecular weight of Disulfoton sulfone is 306.4 g/mol . More specific physical and chemical properties of Disulfoton sulfone were not found in the search results.

Scientific Research Applications

Agro-Product Safety Analysis

Disulfoton sulfone is utilized in the safety analysis of agro-products. A modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction method combined with liquid chromatography-tandem mass spectrometry allows for the accurate detection of Disulfoton sulfone and its metabolites in various agro-products . This is crucial for ensuring food safety and meeting the maximum residue limits (MRLs) set by regulatory bodies.

Pesticide Residue Quantification

The compound plays a significant role in the quantification of pesticide residues. The sensitivity of detection methods has been enhanced to identify trace levels of Disulfoton sulfone and its metabolites in plant and animal-derived agro-products, with limits of detection (LODs) ranging from 0.01 to 1.68 µg/kg .

Chemical Analysis Method Development

The development of new analytical methods for detecting Disulfoton sulfone is an active area of research. Improvements in chromatographic columns, mobile phases, and clean-up sorbents are part of ongoing efforts to enhance the accuracy and reliability of these methods .

Safety And Hazards

Disulfoton, the parent compound of Disulfoton sulfone, is known to be toxic by inhalation, skin absorption, and/or ingestion . Exposure to skin or eyes may cause burns . It is combustible but does not ignite easily . It is highly toxic to mammals, a cholinesterase inhibitor, a neurotoxicant and there are some concerns regarding its carcinogenicity .

properties

IUPAC Name

diethoxy-(2-ethylsulfonylethylsulfanyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS3/c1-4-11-13(14,12-5-2)15-7-8-16(9,10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVJOVPVLOJPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041901
Record name Disulfoton sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disulfoton sulfone

CAS RN

2497-06-5
Record name Disulfoton sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2497-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disyston sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfoton sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disyston sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISULFOTON SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9083NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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